Cas no 72733-80-3 (2-Benzothiazolesulfinicacid)

2-Benzothiazolesulfinicacid Chemical and Physical Properties
Names and Identifiers
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- 2-Benzothiazolesulfinicacid
- 1,3-benzothiazole-2-sulfinic acid
- Benzothiazol-2-sulfinsaeure
- benzothiazole-2-sulfinic acid
- Benzothiazole-2-sulphinic acid
- 72733-80-3
- SCHEMBL6174430
- EN300-721321
- DTXSID80447656
- Benzothiazol-2-sulfinsaure
- 2-Benzothiazolesulfinicacid(9CI)
- benzo[d]thiazole-2-sulfinic acid
-
- Inchi: InChI=1S/C7H5NO2S2/c9-12(10)7-8-5-3-1-2-4-6(5)11-7/h1-4H,(H,9,10)
- InChI Key: RZUZUEOXSOLCSD-UHFFFAOYSA-N
- SMILES: C1=CC=C2C(=C1)N=C(S2)S(=O)O
Computed Properties
- Exact Mass: 198.97600
- Monoisotopic Mass: 198.97617075g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 200
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 97.6Ų
Experimental Properties
- PSA: 97.64000
- LogP: 2.74260
2-Benzothiazolesulfinicacid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-721321-0.5g |
1,3-benzothiazole-2-sulfinic acid |
72733-80-3 | 0.5g |
$1302.0 | 2023-06-03 | ||
Enamine | EN300-721321-10.0g |
1,3-benzothiazole-2-sulfinic acid |
72733-80-3 | 10g |
$5837.0 | 2023-06-03 | ||
Enamine | EN300-721321-5.0g |
1,3-benzothiazole-2-sulfinic acid |
72733-80-3 | 5g |
$3935.0 | 2023-06-03 | ||
Enamine | EN300-721321-0.25g |
1,3-benzothiazole-2-sulfinic acid |
72733-80-3 | 0.25g |
$1249.0 | 2023-06-03 | ||
Enamine | EN300-721321-0.1g |
1,3-benzothiazole-2-sulfinic acid |
72733-80-3 | 0.1g |
$1195.0 | 2023-06-03 | ||
Enamine | EN300-721321-0.05g |
1,3-benzothiazole-2-sulfinic acid |
72733-80-3 | 0.05g |
$1140.0 | 2023-06-03 | ||
Enamine | EN300-721321-1.0g |
1,3-benzothiazole-2-sulfinic acid |
72733-80-3 | 1g |
$1357.0 | 2023-06-03 | ||
Enamine | EN300-721321-2.5g |
1,3-benzothiazole-2-sulfinic acid |
72733-80-3 | 2.5g |
$2660.0 | 2023-06-03 |
2-Benzothiazolesulfinicacid Related Literature
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Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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3. 45S5 bioactive glass-based scaffolds coated with cellulose nanowhiskers for bone tissue engineeringWei Li,Nere Garmendia,Uxua Pérez de Larraya,Yaping Ding,Rainer Detsch,Alina Grünewald,Judith A. Roether,Dirk W. Schubert,Aldo R. Boccaccini RSC Adv., 2014,4, 56156-56164
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
Additional information on 2-Benzothiazolesulfinicacid
Professional Introduction to 2-Benzothiazolesulfinic Acid (CAS No: 72733-80-3)
2-Benzothiazolesulfinic acid, with the chemical identifier CAS No 72733-80-3, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the benzothiazole family, a class of molecules known for their diverse biological activities and industrial applications. The sulfinic acid functional group present in its structure imparts unique chemical properties, making it a valuable intermediate in synthetic chemistry and a potential candidate for drug development.
The structural framework of 2-benzothiazolesulfinic acid consists of a benzene ring fused to a thiazole ring, with a sulfinic acid (-SO₂H) substituent attached to the benzene ring at the 2-position. This configuration allows for a wide range of possible modifications and reactions, which has been exploited in various synthetic pathways. The presence of both aromatic and heterocyclic components makes this compound particularly interesting for medicinal chemists seeking to develop novel therapeutic agents.
In recent years, there has been growing interest in exploring the pharmacological potential of benzothiazole derivatives. Studies have demonstrated that compounds containing the benzothiazole scaffold exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties. Among these derivatives, 2-benzothiazolesulfinic acid has shown promise as a lead compound in several research initiatives.
One of the most compelling aspects of 2-benzothiazolesulfinic acid is its versatility as a synthetic intermediate. The sulfinic acid group can participate in various chemical reactions, such as esterification, amidation, and sulfonation, enabling the construction of more complex molecular architectures. This flexibility has been leveraged in the synthesis of biologically active molecules, including kinase inhibitors and protease inhibitors, which are critical targets in modern drug discovery.
Recent research has highlighted the role of 2-benzothiazolesulfinic acid in the development of novel antimicrobial agents. Antibiotic resistance remains a significant global health challenge, and there is an urgent need for new therapeutic strategies. Benzothiazole derivatives have been shown to interact with bacterial enzymes and cell wall components, leading to their efficacy against resistant strains. The sulfinic acid moiety may contribute to the binding affinity and specificity of these compounds by forming hydrogen bonds or coordinating with metal ions.
The pharmacokinetic properties of 2-benzothiazolesulfinic acid are also under investigation. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for optimizing its therapeutic potential. Preliminary studies suggest that the sulfinic acid group may influence solubility and bioavailability, making it an important factor in drug design. By modulating these properties, researchers can enhance the efficacy and reduce side effects of benzothiazole-based drugs.
In addition to its pharmaceutical applications, 2-benzothiazolesulfinic acid has found utility in materials science. The unique electronic properties of benzothiazole derivatives make them suitable for use in organic electronics, such as light-emitting diodes (LEDs) and photovoltaic cells. The sulfinic acid group can be used to functionalize surfaces or create conductive pathways, contributing to advancements in nanotechnology and smart materials.
The synthesis of 2-benzothiazolesulfinic acid typically involves multi-step organic reactions starting from commercially available precursors. One common approach involves the fusion of thiourea with ortho-aminophenols followed by oxidation to introduce the sulfinic acid group. Advances in catalytic methods have improved the efficiency and sustainability of these synthetic routes, making it possible to produce larger quantities of this compound for research purposes.
The safety profile of 2-benzothiazolesulfinic acid is another important consideration. While it is not classified as a hazardous material under standard regulatory guidelines, proper handling procedures should be followed to minimize exposure risks. Personal protective equipment (PPE), such as gloves and lab coats, should be worn when handling this compound in a laboratory setting. Additionally, adequate ventilation and storage conditions are essential to ensure stability and prevent degradation.
In conclusion, 2-benzothiazolesulfinic acid (CAS No: 72733-80-3) is a versatile and promising compound with significant applications in pharmaceuticals and materials science. Its unique structural features make it an attractive scaffold for drug development, while its chemical reactivity allows for diverse synthetic modifications. Ongoing research continues to uncover new possibilities for this compound, reinforcing its importance in modern chemistry.
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